![molecular formula C16H16Cl2N2O4 B14940802 Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14940802.png)
Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with an appropriate ester, followed by cyclization and further functionalization to introduce the pyridine ring and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
- **2-({5-[(3,4-DICHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H16Cl2N2O4 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
methyl 3-[2-(3,4-dichloroanilino)-2-oxoethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-8-11(16(23)24-2)5-9(15(22)19-8)6-14(21)20-10-3-4-12(17)13(18)7-10/h3-4,7,9H,5-6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
RCFUVYXJWMRFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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